(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
“(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone” is a chemical compound with the molecular formula C16H18F3NO3. The IUPAC name for the compound is 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . The compound has a molecular weight of 329.319.
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
It has a CAS Number of 156720-75-1 . For more detailed physical and chemical properties, it’s best to refer to a Material Safety Data Sheet (MSDS) or similar document.
Scientific Research Applications
HIV Entry Inhibitors
A study discussed the mechanism of action of a potent noncompetitive allosteric antagonist of the CCR5 receptor, showcasing its potential as an HIV entry inhibitor. This research underlines the importance of molecular targeting in developing therapies for viral infections, such as HIV (Watson et al., 2005).
Photochemical Transformations
Another study highlighted a unique photoreaction of a structurally related compound, leading to the formation of β-lactam compounds. This demonstrates the utility of photochemical transformations in synthesizing new chemical entities with potential applications in drug development and other areas of chemistry (Marubayashi et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-14(2)22-9-15(10-23-14)7-20(8-15)13(21)11-3-5-12(6-4-11)24-16(17,18)19/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOUMVGSABZLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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